N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine
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Overview
Description
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine is a complex organic compound characterized by its unique chemical structure. This compound features a fluorophenyl group, a phenylcarbonyl group, and a methionine residue, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine typically involves multiple steps, including the formation of the fluorophenyl and phenylcarbonyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistency in the quality of the compound, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
3-(3,5-Difluorophenyl)propionic acid: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This uniqueness makes it valuable for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H21FN2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[(Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O4S/c1-29-12-11-17(21(27)28)23-20(26)18(13-14-7-9-16(22)10-8-14)24-19(25)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b18-13- |
InChI Key |
QBEMGDFNCGVUTQ-AQTBWJFISA-N |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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